molecular formula C7H8N2O2 B026944 Methyl 2-aminopyridine-4-carboxylate CAS No. 6937-03-7

Methyl 2-aminopyridine-4-carboxylate

Cat. No. B026944
CAS RN: 6937-03-7
M. Wt: 152.15 g/mol
InChI Key: SVWWNEYBEFASMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 2-aminopyridine-4-carboxylate and its derivatives involves various chemical strategies. For instance, a series of methyl-2-aminopyridine-4-carboxylate derivatives were synthesized to determine their in vitro antimicrobial activity. These compounds were confirmed through elemental analyses, FT-IR, and 1H NMR spectral studies, with some showing good antimicrobial activity (Nagashree et al., 2013). Another study presented the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate from methyl 3-methylpyridine-2-carboxylate through a series of reactions, highlighting the compound's versatility in chemical transformations (Shi Qunfeng et al., 2012).

Molecular Structure Analysis

The molecular structure of Methyl 2-aminopyridine-4-carboxylate derivatives is crucial for understanding their chemical behavior. Studies have utilized techniques like X-ray diffraction, IR, and NMR spectroscopy to elucidate the structures of these compounds, providing insights into their molecular geometries and structural characteristics. For example, the molecular and crystal structures, along with vibrational studies and quantum chemical calculations of nitro derivatives of 2-amino-4-methylpyridine, were determined, showcasing the stability and structural details of these compounds (Bryndal et al., 2012).

Chemical Reactions and Properties

Methyl 2-aminopyridine-4-carboxylate undergoes various chemical reactions, offering a broad spectrum of applications. For instance, it participates in metal/organo relay catalysis in a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, demonstrating its utility in complex chemical transformations (Galenko et al., 2015). Another example includes its role in the electrocatalytic carboxylation with CO2 in ionic liquid, showcasing its potential in environmentally friendly chemical processes (Feng et al., 2010).

Scientific Research Applications

  • Study of Chemical and Physical Properties

    It is used for studying the 1,4-dimers formed by ultraviolet irradiation of 2-aminopyridines and 2-pyridones (Taylor & Kan, 1963).

  • Double-Proton Transfer Research

    The compound aids in studying double-proton transfer in complexes of 2-aminopyridine and carboxylic acids (Konijnenberg, Huizer, & Varma, 1990).

  • Synthesis of Complex Solid Forms

    It's utilized in studying crystalline adducts of substituted salicylic acids with 4-aminopyridine, including hydrates and solvates (Montis & Hursthouse, 2012).

  • Synthesis of Functionalized 4-Aminopyridines

    The compound is crucial in the synthesis of functionalized 4-aminopyridines, allowing for the introduction of various amino groups and the synthesis of bicyclic pyridines (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).

  • Catalysis in Organic Reactions

    It catalyzes asymmetric Michael additions of ketones to nitroalkenes and modulates asymmetric quimioselective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

  • Synthesis of Oligo-4-Aminopyridine

    The compound is used in the synthesis of oligo-4-aminopyridine and its oligomer-metal complexes (Kaya & Koyuncu, 2003).

  • Synthesis of Anticancer Drugs

    It plays a role in the synthesis of the anticancer drug DACA (Gamage, Spicer, Rewcastle, & Denny, 1997).

  • Generation of Multiple-Component Crystals

    The molecule is robust for generating multiple-component crystals in compounds containing 2-aminopyridine and carboxylic acid moieties (Bis & Zaworotko, 2005).

  • Pharmacological Activities

    It exhibits antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente, Arena, de Caprariis, Luraschi, Marmo, Lampa, Vairo, & Somma, 1982).

  • Synthesis of Methylated Derivatives

    It's used in the syntheses of its methylated derivatives, which have increased lipophilicity (Katrusiak, Piechowiak, & Katrusiak, 2011).

  • Potential Therapeutic and Imaging Applications

    Derivatives of 4-aminopyridine block voltage-gated potassium channels and are candidates for therapy and imaging (Rodríguez-Rangel, Bravin, Ramos-Torres, Brugarolas, & Sánchez-Rodríguez, 2020).

  • Inhibition of Cholinesterase

    Methyl 2-aminopyridine-4-carboxylate derivatives facilitate neuromuscular transmission by inhibiting cholinesterase (Kiloh, Harvey, & Glover, 1981).

  • Antimicrobial Activity

    Certain derivatives exhibit good antimicrobial activity in vitro (Nagashree, Mallu, Mallesha, & Bindya, 2013).

Safety And Hazards

“Methyl 2-aminopyridine-4-carboxylate” is harmful if inhaled or swallowed. It causes serious eye irritation, may cause respiratory irritation, and causes skin irritation .

Future Directions

Aminopyridines, including “Methyl 2-aminopyridine-4-carboxylate”, have been extensively studied in the last few decades owing to their interesting biological activities . They have been synthesized from a variety of compounds and have shown a wide range of biological activities . The significance of these studies is on the various synthetic methods revealed, which may be helpful to the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

properties

IUPAC Name

methyl 2-aminopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWWNEYBEFASMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284984
Record name Methyl 2-aminopyridine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-aminoisonicotinate

CAS RN

6937-03-7
Record name 6937-03-7
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Record name Methyl 2-aminopyridine-4-carboxylate
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Record name Methyl 2-aminopyridine-4-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of acetic anhydride (16.8 g, 0.164 mol), triethylamine (33.1 g, 0.327 mol) and acetonitrile (107.4 g, 2.61 mol) was heated to 45° C. before adding 2,4-pyridinedicarboxylic acid N-oxide (22.0 g, 0.12 mol) as a single portion. Once the evolution of carbon dioxide had subsided the resulting dark mixture was left to stir for 1 hour at 45° C. The solvent was evaporated, the residue dissolved in 10% potassium hydroxide solution (200 ml) and then heated at reflux for 16 h. The mixture was cooled to 0° C., neutralised with concentrated hydrochloric acid and the aqueous slurry evaporated to dryness. The residue was suspended in methanol (200 ml), hydrogen chloride gas was bubbled through this suspension for 5 minutes and the mixture was then heated at reflux for 16 h. The reaction was cooled, the solids removed by filtration and the filtrate concentrated to give a black oil. The residue was mixed with water (600 ml) and carefully made basic with solid sodium hydrogencarbonate. The aqueous was extracted with ethyl acetate (2×500 ml), the organics combined, washed with brine, dried over sodium sulphate containing 3 g decolourising charcoal, filtered and evaporated to give 2-aminopyridin-4-ylcarboxylic acid methyl ester (13.0 g) as a tan powder contaminated with ca. 20% 2-hydroxypyridin-4-ylcarboxylic acid methyl ester. Used without further purification. A small sample was purified by silica gel chromatography eluting with dichloromethane/methanol/conc. ammonia (95:4.5:0.5) giving the aminopyridine as a pale yellow solid. 1H NMR (400 MHz, d6-DMSO) δH 2.50 (3H, s), 8.49 (1H, dd, J 3 and 7), 8.65 (1H, d, J 3), 8.80 (1H, d, J 7).
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
107.4 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Acetylamino-isonicotinic acid (3.10 g, 17.2 mmol) was stirred in 35 mL MeOH at 0° C. HCl (g) was bubbled through the solution for 10 minutes and then the reaction was heated to reflux. After 16 hours the reaction was concentrated in vacuo. The residue was diluted with water and the pH was adjusted to 7 with Na2CO3 (s). A white precipitate formed which was filtered to afford a portion of pure desired product. The aqueous phase was extracted three times with 95:5 dichloromethane (DCM)/nBuOH. The organic phases were dried over Na2SO4, filtered and concentrated to afford more of the pure product as a white solid. 1H NMR (CDCl3) δ 8.19 (d, 1H, J=5.3 Hz), 7.17 (dd, 1H, J=1.4, 5.3 Hz), 7.07 (d, 1H, J=1.3 Hz), 4.64 (bs, 2H), 3.92 (s, 3H). MS [M+H]+=153.0.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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